![molecular formula C18H13ClFN3O B12046627 1'-Hydroxymidazolam-d4](/img/structure/B12046627.png)
1'-Hydroxymidazolam-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Hydroxymidazolam-d4 is a deuterium-labeled analog of 1’-Hydroxymidazolam, which is a primary active metabolite of Midazolam. Midazolam is a benzodiazepine used for its sedative, anxiolytic, and anticonvulsant properties. 1’-Hydroxymidazolam-d4 is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of 1’-Hydroxymidazolam in various biological matrices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Hydroxymidazolam-d4 involves the incorporation of deuterium atoms into the 1’-Hydroxymidazolam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated methanol and deuterated water, along with catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 1’-Hydroxymidazolam-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule. The final product is then purified using techniques such as liquid chromatography to achieve the desired purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
1’-Hydroxymidazolam-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, Midazolam.
Substitution: The deuterium atoms in the molecule can be substituted with hydrogen atoms under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various metabolites of 1’-Hydroxymidazolam, which can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Wissenschaftliche Forschungsanwendungen
1’-Hydroxymidazolam-d4 is widely used in scientific research for various applications, including:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of 1’-Hydroxymidazolam in biological samples.
Biology: The compound is used in studies to understand the metabolic pathways and pharmacokinetics of Midazolam and its metabolites.
Medicine: It is used in clinical research to monitor the levels of Midazolam and its metabolites in patients undergoing treatment with Midazolam.
Industry: The compound is used in the pharmaceutical industry for the development and validation of analytical methods for the quantification of Midazolam and its metabolites
Wirkmechanismus
1’-Hydroxymidazolam-d4 exerts its effects by acting as a neuronal depressant agent. It inhibits neuronal activity by enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. This leads to sedative, anxiolytic, and anticonvulsant effects. The molecular targets involved include GABA receptors, which are modulated by the compound to produce its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1’-Hydroxymidazolam-d4 is unique due to its deuterium labeling, which provides stability and allows for accurate quantification in analytical studies. Similar compounds include:
1’-Hydroxymidazolam: The non-deuterated form, which is also a primary active metabolite of Midazolam.
α-Hydroxymidazolam-d4: Another deuterium-labeled analog used for similar purposes in scientific research
These compounds share similar pharmacological properties but differ in their isotopic labeling, which affects their stability and suitability for specific analytical applications.
Eigenschaften
Molekularformel |
C18H13ClFN3O |
---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
[8-chloro-6-(2,3,4,5-tetradeuterio-6-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol |
InChI |
InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i1D,2D,3D,4D |
InChI-Schlüssel |
QHSMEGADRFZVNE-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)F)[2H])[2H] |
Kanonische SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.